molecular formula C26H23ClFN3O2S B2825511 2-((4-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115453-03-6

2-((4-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2825511
CAS No.: 1115453-03-6
M. Wt: 496
InChI Key: FULLWQWQOYGYKL-UHFFFAOYSA-N
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Description

This quinazoline derivative features a 3,4-dihydroquinazoline-4-one core substituted with a 4-chlorobenzylthio group at position 2, a 4-fluorophenyl group at position 3, and an N,N-diethylcarboxamide moiety at position 6. The compound’s structure is characterized by its heterocyclic scaffold, which is frequently explored in medicinal chemistry for kinase inhibition, enzyme modulation, and anticancer applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S/c1-3-30(4-2)24(32)18-7-14-22-23(15-18)29-26(34-16-17-5-8-19(27)9-6-17)31(25(22)33)21-12-10-20(28)11-13-21/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLWQWQOYGYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 4-oxo Group: The 4-oxo group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Substitution Reactions: The 4-chlorobenzylthio and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols.

    Amidation: The carboxamide group is formed through amidation reactions, typically using amines and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases or acids are often employed.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Studies could focus on its interactions with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives might be explored for therapeutic applications. Its structural features suggest it could interact with various biological pathways, potentially leading to the development of new medications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinazoline core is known to bind to certain proteins, potentially inhibiting their function. The compound’s effects could involve pathways related to cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with other quinazoline-4(3H)-one derivatives and related heterocycles. Below is a detailed analysis of its analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Observations

The N,N-diethylcarboxamide group increases lipophilicity (logP ~3.5 estimated) relative to the methyl ester (logP ~2.8) or carboxylic acid (logP ~1.5) in analogs, favoring blood-brain barrier penetration .

Synthetic Feasibility :

  • The use of Cs₂CO₃ as a base in alkylation reactions (e.g., CAS 514857-29-5) ensures efficient thioether bond formation, though yields vary with benzyl halide reactivity (e.g., 95% for 4-CF₃-benzyl bromide vs. lower yields for bulkier halides) .
  • Tautomerism observed in triazole-thione analogs (e.g., compounds 7–9 in ) is absent in the target quinazoline due to its rigid 3,4-dihydroquinazoline-4-one core .

Spectroscopic Differentiation :

  • IR spectra confirm the absence of S-H stretches (~2500–2600 cm⁻¹) in the target compound, ruling out thiol tautomers prevalent in triazole derivatives .
  • ¹H-NMR of the N,N-diethyl group shows characteristic triplet (δ 1.1–1.3 ppm) and quartet (δ 3.3–3.5 ppm) signals, distinguishing it from N-alkylated benzyl analogs (e.g., CAS 1146034-20-9) .

Research Findings and Implications

  • Enzyme Inhibition Potential: Quinazoline-4(3H)-one-7-carboxamides are established inhibitors of soluble epoxide hydrolase (sEH) and kinases. The 4-fluorophenyl and 4-chlorobenzylthio groups in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in analogs like Compound 33 .
  • Anticancer Activity : Benzo[d]thiazole-2,4-dicarboxamides () show structural parallels but lack the quinazoline core, resulting in lower thermal stability (decomp. ~250°C vs. quinazoline’s ~273°C) .

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